Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a cyclopropyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetic acid with cyclopropylamine to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with ethanol to produce the ethyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield an amino-thiazole derivative, while oxidation can produce a sulfoxide or sulfone derivative.
Scientific Research Applications
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate involves its interaction with specific molecular targets. The bromine and cyclopropyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Ethyl 2-bromo-4-methylthiazole-5-carboxylate
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
Comparison: Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNWADDTYMNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2CC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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